molecular formula C16H24N2O B15127255 N,N-dimethyl-4,5-dihydro-3H-spiro[benzo[f][1,4]oxazepine-2,1'-cyclohexan]-4'-amine

N,N-dimethyl-4,5-dihydro-3H-spiro[benzo[f][1,4]oxazepine-2,1'-cyclohexan]-4'-amine

Cat. No.: B15127255
M. Wt: 260.37 g/mol
InChI Key: UPXZTSSLVRKIOW-UHFFFAOYSA-N
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Description

N,N-dimethyl-4,5-dihydro-3H-spiro[benzo[f][1,4]oxazepine-2,1’-cyclohexan]-4’-amine is a complex organic compound with a unique spiro structure This compound is characterized by its spiro linkage, which connects two cyclic structures through a single atom, creating a three-dimensional configuration

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-4,5-dihydro-3H-spiro[benzo[f][1,4]oxazepine-2,1’-cyclohexan]-4’-amine typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the formation of an intermediate through the condensation of a benzoic acid derivative with a cyclohexanone derivative. This intermediate is then subjected to cyclization in the presence of a suitable catalyst, such as a Lewis acid, to form the spiro compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography. The choice of solvents, temperature control, and reaction time are critical factors in scaling up the production process.

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-4,5-dihydro-3H-spiro[benzo[f][1,4]oxazepine-2,1’-cyclohexan]-4’-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nucleophiles such as halides, amines, or thiols

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives.

Scientific Research Applications

N,N-dimethyl-4,5-dihydro-3H-spiro[benzo[f][1,4]oxazepine-2,1’-cyclohexan]-4’-amine has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N,N-dimethyl-4,5-dihydro-3H-spiro[benzo[f][1,4]oxazepine-2,1’-cyclohexan]-4’-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N,N-dimethyl-4-(6-phenyl-2,3-dihydro-1,4-oxazepin-5-yl)aniline
  • 1,3-dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone

Uniqueness

N,N-dimethyl-4,5-dihydro-3H-spiro[benzo[f][1,4]oxazepine-2,1’-cyclohexan]-4’-amine is unique due to its spiro structure, which imparts distinct three-dimensional properties. This structural feature can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C16H24N2O

Molecular Weight

260.37 g/mol

IUPAC Name

N,N-dimethylspiro[4,5-dihydro-3H-1,4-benzoxazepine-2,4'-cyclohexane]-1'-amine

InChI

InChI=1S/C16H24N2O/c1-18(2)14-7-9-16(10-8-14)12-17-11-13-5-3-4-6-15(13)19-16/h3-6,14,17H,7-12H2,1-2H3

InChI Key

UPXZTSSLVRKIOW-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1CCC2(CC1)CNCC3=CC=CC=C3O2

Origin of Product

United States

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